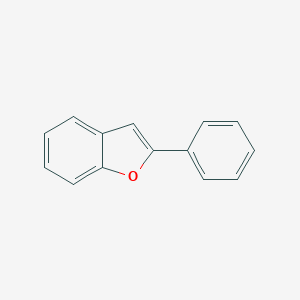

2-Phenylbenzofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMZLDUBSSPQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393243 | |

| Record name | 2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-72-1 | |

| Record name | 2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-BENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzofuran from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 2-phenylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry and materials science, using salicylaldehyde as a readily available starting material. This document details established synthetic routes, including the intramolecular Wittig reaction and a Perkin-like condensation-cyclization sequence. Additionally, it explores modern one-pot and catalytic strategies, offering a broad perspective on the synthesis of this important molecule. The guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to facilitate a thorough understanding of the chemical transformations.

Intramolecular Wittig Reaction Approach

A robust and frequently employed method for the synthesis of this compound from salicylaldehyde involves an intramolecular Wittig reaction. This strategy typically begins with the conversion of salicylaldehyde to 2-hydroxybenzyl alcohol, followed by the formation of the corresponding phosphonium salt. Subsequent reaction with benzoyl chloride in the presence of a base generates a phosphorus ylide, which undergoes an intramolecular cyclization to yield the desired this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxybenzyl Alcohol

-

To a solution of salicylaldehyde in a suitable solvent such as ethanol, sodium borohydride (NaBH4) is added portion-wise at 0 °C.

-

The reaction mixture is stirred and allowed to warm to room temperature over a period of 2 hours.

-

Upon completion, the reaction is quenched, and the product is extracted to yield 2-hydroxybenzyl alcohol.

Step 2: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide

-

A mixture of 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide (PPh3·HBr) in acetonitrile is refluxed for 2 hours.[1]

-

The resulting solid is filtered and washed with acetonitrile to afford the desired phosphonium salt.[1]

Step 3: Synthesis of this compound

-

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) is suspended in a solvent system of toluene (30 mL) and triethylamine (Et3N, 0.6 mL).[1]

-

The mixture is stirred under reflux for 2 hours.[1]

-

The precipitate of triethylamine hydrochloride is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: hexane/EtOAc 9:1) to yield this compound.[1]

Quantitative Data:

| Entry | Salicylaldehyde Derivative | Benzoyl Chloride Derivative | Yield (%) | Reference |

| 1 | Salicylaldehyde | Benzoyl chloride | 88 (for this compound) | [1] |

| 2 | 5-Methoxysalicylaldehyde | Benzoyl chloride | 30 (for 2-phenyl-5-methoxybenzofuran) | [1] |

| 3 | 5-Nitrosalicylaldehyde | Benzoyl chloride | 20 (for 2-phenyl-5-nitrobenzofuran) | [1] |

Note: The reaction also produces the 3-benzoyl-2-phenylbenzofuran as a side product.[1]

Reaction Workflow and Mechanism:

Caption: Workflow for the Wittig synthesis of this compound.

Caption: Proposed mechanism for the intramolecular Wittig reaction.

Perkin-like Condensation and Cyclization

A classical and effective route to this compound from salicylaldehyde is a multi-step sequence that can be considered a variation of the Perkin reaction. This method involves the O-alkylation of salicylaldehyde with a phenylacetic acid derivative, followed by hydrolysis and subsequent intramolecular cyclization.

Experimental Protocol:

Step 1: O-Alkylation of Salicylaldehyde

-

A mixture of salicylaldehyde, methyl α-bromophenylacetate, and potassium carbonate (K2CO3) in dimethylformamide (DMF) is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled and poured into ice water to precipitate the product, methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis

-

The methyl ester from the previous step is hydrolyzed using a base, such as aqueous potassium hydroxide (KOH), with gentle heating.

-

After cooling, the solution is acidified with hydrochloric acid (HCl) to precipitate the 2-(2-formylphenoxy)-2-phenylacetic acid.

Step 3: Cyclization

-

A mixture of the carboxylic acid, anhydrous sodium acetate (NaOAc), and acetic anhydride (Ac2O) is heated at 120-125 °C for 4 hours.[2]

-

The cooled reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and dried to give this compound.[2] The crude product can be further purified by recrystallization.[2]

Quantitative Data:

| Entry | Salicylaldehyde Derivative | Phenylacetic Acid Derivative | Overall Yield (%) | Reference |

| 1 | 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Methyl 2-bromo-2-phenylacetate | 90.91 (final cyclization step) | [2] |

| 2 | Salicylaldehyde | Methyl 2-bromo-2-phenylacetate | ~70-80 (typical for this sequence) | General literature |

Reaction Workflow and Mechanism:

Caption: Workflow for the Perkin-like synthesis of this compound.

Caption: Proposed mechanism for the Perkin-like cyclization.

Modern Catalytic and One-Pot Methodologies

Recent advancements in organic synthesis have led to the development of more efficient one-pot and catalytic methods for the synthesis of this compound and its derivatives, often starting from salicylaldehydes.

Copper-Catalyzed One-Pot Synthesis

A one-pot synthesis of 2-arylbenzofurans has been developed involving the reaction of salicylaldehydes, primary amines, and terminal alkynes catalyzed by copper iodide.

Experimental Protocol:

-

A mixture of salicylaldehyde, an amine (e.g., aniline), and a terminal alkyne (e.g., phenylacetylene) is heated in the presence of a catalytic amount of copper(I) iodide in a suitable solvent.

-

The reaction proceeds through the formation of an imine, followed by copper-catalyzed coupling and subsequent intramolecular cyclization to afford the this compound.

Catalyst-Free Reaction with Nitroepoxides

A catalyst-free method for the synthesis of benzofuran derivatives involves the reaction of salicylaldehydes with nitroepoxides in the presence of a base.

Experimental Protocol:

-

A mixture of salicylaldehyde and a nitroepoxide is heated in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 110 °C for 12 hours.[3]

-

This cascade reaction leads to the formation of the benzofuran ring system with yields ranging from 33-84%.[3]

Quantitative Data for Alternative Methods:

| Method | Salicylaldehyde Derivative | Coupling Partner | Catalyst/Base | Yield (%) | Reference |

| Copper-Catalyzed | Substituted Salicylaldehydes | Phenylacetylene | CuI | 70-91 | [4] |

| Catalyst-Free | Salicylaldehyde | Nitroepoxide | K2CO3 | 33-84 | [3] |

Logical Relationship of a One-Pot Catalytic Cycle:

Caption: A generalized catalytic cycle for one-pot benzofuran synthesis.

Conclusion

The synthesis of this compound from salicylaldehyde can be achieved through several effective methodologies. The intramolecular Wittig reaction and the Perkin-like condensation-cyclization sequence represent classical and reliable approaches, with well-documented procedures and predictable outcomes. For researchers seeking higher efficiency and operational simplicity, modern one-pot and catalytic methods, such as those employing copper catalysts or catalyst-free conditions with specific reagents, offer attractive alternatives. The choice of synthetic route will depend on factors such as the desired substitution pattern, available reagents and equipment, and scalability requirements. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable heterocyclic compound.

References

Unraveling the Intramolecular Wittig Reaction for the Synthesis of 2-Phenylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the mechanism, experimental protocols, and quantitative data associated with the synthesis of 2-phenylbenzofuran via an intramolecular Wittig reaction. This powerful cyclization method offers a direct and efficient route to this important heterocyclic scaffold, which is a core component of numerous biologically active molecules.

Core Mechanism of the Intramolecular Wittig Reaction

The synthesis of this compound through an intramolecular Wittig reaction is a sophisticated process that involves the formation of a phosphorus ylide, which then undergoes an intramolecular cyclization. The key steps of the mechanism are outlined below.[1][2][3][4]

The reaction is initiated by the formation of an ortho-hydroxybenzyltriphenylphosphonium salt. This is typically achieved by reacting an ortho-hydroxybenzyl alcohol with triphenylphosphine hydrobromide (PPh₃·HBr).[5][6] The resulting phosphonium salt is the precursor to the reactive Wittig reagent.

Upon treatment with a base, such as triethylamine (Et₃N), the phosphonium salt is deprotonated to form a phosphorus ylide.[1] Concurrently, the hydroxyl group of the phosphonium salt reacts with an acylating agent, typically benzoyl chloride, to form an ester intermediate. It is this intermediate that contains both the phosphorus ylide and the carbonyl group necessary for the intramolecular reaction.

The crux of the synthesis is the intramolecular nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the ester group.[2][3] This attack leads to the formation of a transient, four-membered ring intermediate known as an oxaphosphetane.[1][2][3][7] The formation of this intermediate is believed to be a concerted [2+2] cycloaddition.[4]

The oxaphosphetane intermediate is unstable and rapidly collapses. The driving force for this decomposition is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which is a major byproduct of the reaction.[2][7] This step results in the formation of the desired alkene bond within the newly formed furan ring, yielding the this compound product.

A proposed mechanism for the intramolecular Wittig reaction for the synthesis of this compound is illustrated below.

Figure 1: Proposed mechanism for the intramolecular Wittig reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established literature methods.[5][6]

Preparation of 2-Hydroxybenzyltriphenylphosphonium Bromide:

-

A mixture of 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh₃·HBr) (24.6 mmol) in acetonitrile (CH₃CN) (50 mL) is prepared.

-

The mixture is stirred under reflux for 2 hours.

-

The resulting solid is filtered and washed with acetonitrile to yield the desired phosphonium salt.

Synthesis of this compound:

-

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (1.11 mmol) is prepared in a mixed solvent of toluene (30 mL) and triethylamine (Et₃N) (0.6 mL).

-

The reaction mixture is stirred under reflux for 2 hours.

-

The precipitate of triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by silica gel chromatography (eluent: hexane/EtOAc 9:1) to afford the this compound product.

The overall experimental workflow can be visualized as follows:

Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data

The efficiency of the intramolecular Wittig reaction for the synthesis of various this compound derivatives has been reported, with yields varying depending on the substituents on the benzoyl chloride.

| Entry | Substituent on Benzoyl Chloride | Product | Yield (%) |

| 1 | H | This compound | 75 |

| 2 | 4-OCH₃ | 2-(4-Methoxyphenyl)benzofuran | 80 |

| 3 | 4-Cl | 2-(4-Chlorophenyl)benzofuran | 72 |

| 4 | 4-NO₂ | 2-(4-Nitrophenyl)benzofuran | 65 |

Note: The yields presented are representative and may vary based on specific reaction conditions and scale.

In some instances, the formation of an unexpected side product, 2-phenyl-3-benzoylbenzofuran, has been observed.[5] This occurs when an excess of benzoyl chloride is used, leading to a subsequent Friedel-Crafts acylation of the initially formed this compound.

Conclusion

The intramolecular Wittig reaction provides a robust and versatile method for the synthesis of 2-phenylbenzofurans. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of potential side reactions are essential for achieving high yields of the desired products. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of benzofuran-containing compounds for various applications, including drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 2-Phenylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize 2-phenylbenzofuran derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and cholinesterase inhibitory properties.[1][2][3] The structural elucidation of these molecules is critical for synthesis, evaluation, and drug development efforts.

Core Spectroscopic Techniques

The characterization of this compound derivatives relies on a combination of spectroscopic methods to determine their molecular structure, purity, and electronic properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound derivatives, the aromatic region of the spectrum is particularly important for confirming the substitution patterns on both the benzofuran core and the phenyl ring.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, or attached to a heteroatom).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of these compounds.[4] Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the accurate determination of the molecular ion peak, confirming the molecular formula.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used to study the electronic transitions within conjugated systems like this compound.[4] The absorption of UV or visible light corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum, particularly the wavelength of maximum absorbance (λmax), is sensitive to the extent of conjugation and the substitution pattern on the aromatic rings.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound derivatives, IR spectroscopy can confirm the presence of characteristic bonds such as aromatic C-H, C=C, and C-O stretches. For derivatives with additional functional groups (e.g., hydroxyl, carbonyl, or nitro groups), IR provides clear diagnostic peaks.

Data Presentation: Spectroscopic Data Summary

The following tables summarize quantitative data for the parent this compound and an exemplary derivative, 7-methoxy-2-phenylbenzofuran.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives in CDCl₃.

| Compound | Spectroscopic Technique | Chemical Shifts (δ) in ppm |

|---|---|---|

| This compound | ¹H NMR (600 MHz) | 7.90 (m, 2H, Ar), 7.61 (d, J = 7.6 Hz, 1H, Ar), 7.55 (d, J = 8.1 Hz, 1H, Ar), 7.47 (t, 2H, Ar), 7.38 (t, 1H, Ar), 7.31 (dd, 1H, Ar), 7.25 (d, J = 7.3 Hz, 1H, Ar), 7.05 (s, 1H, Ar).[6] |

| ¹³C NMR (150 MHz) | 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3.[6][7] | |

| 7-Methoxy-2-phenylbenzofuran | ¹H NMR (600 MHz) | 7.92 (m, 2H, Ar), 7.46 (t, 2H, Ar), 7.36 (t, 1H, Ar), 7.19 (m, 2H, Ar), 7.03 (s, 1H, Ar), 6.83 (d, J = 7.7 Hz, 1H, Ar), 4.07 (s, 3H, OCH₃).[6] |

| | ¹³C NMR (150 MHz) | 156.1, 145.3, 144.1, 130.9, 130.3, 128.7, 128.5, 125.0, 123.6, 113.3, 106.7, 101.6, 56.1.[6] |

Table 2: Mass Spectrometry (ESI-MS) Data for this compound Derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+Na]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₄H₁₀O | 194.23 | 217.6[6] |

| 7-Methoxy-2-phenylbenzofuran | C₁₅H₁₂O₂ | 224.26 | 247.5[6] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.[1]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified this compound derivative into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for these compounds.[1][6]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]

-

Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, which is indicated by a sharp and symmetrical lock signal.[4]

-

Acquire a standard ¹H NMR spectrum, adjusting the receiver gain to prevent signal clipping.[4]

-

For ¹³C NMR, a significantly larger number of scans is typically required to achieve a good signal-to-noise ratio.[4]

-

If needed, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural elucidation.[4]

-

-

Data Processing:

-

The raw Free Induction Decay (FID) data is processed using Fourier transformation to generate the final spectrum.

-

Phase the spectrum correctly and perform a baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Mass Spectrometry (ESI-MS) Protocol

This protocol outlines the general steps for ESI-MS analysis.[4]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Data Acquisition:

UV-Vis Spectroscopy Protocol

This protocol provides a standard procedure for obtaining a UV-Vis absorption spectrum.[4]

-

Sample Preparation:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.[4]

-

-

Data Acquisition:

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent like chloroform (CHCl₃). Cast a film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.[8]

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate key processes and concepts in the spectroscopic characterization of this compound derivatives.

Caption: General experimental workflow for spectroscopic characterization.

Caption: Relationship between structure and spectroscopic output.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. physchemres.org [physchemres.org]

- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Phenylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzofuran is a heterocyclic organic compound featuring a benzofuran core substituted with a phenyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in natural products and its versatile biological activities.[1] Derivatives of this compound have been investigated for a range of therapeutic applications, including as antioxidant agents, potential treatments for Alzheimer's disease, and as estrogen receptor modulators.[2][3][4] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes.

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically presents as a white solid at room temperature and is sparingly soluble in water but shows good solubility in common organic solvents.[2][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O | [7] |

| Molecular Weight | 194.23 g/mol | [1][7][8] |

| Appearance | White solid | [2] |

| Melting Point | 118-126 °C | [9][10] |

| Boiling Point | Not well-documented | [11] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene. | [6][12] |

| LogP (Octanol/Water) | 4.100 (Calculated) | [8] |

| Storage | Store at room temperature. | [13] |

Chemical Properties and Reactivity

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following tables summarize its characteristic spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| 7.90 | m | - | 2H, Aromatic (Phenyl) | [2][14] |

| 7.61 | d | 7.6 | 1H, Aromatic (Benzofuran) | [2][14] |

| 7.55 | d | 8.1 | 1H, Aromatic (Benzofuran) | [2][14] |

| 7.47 | t | - | 2H, Aromatic (Phenyl) | [2][14] |

| 7.38 | t | - | 1H, Aromatic (Phenyl) | [2][14] |

| 7.31 | dd | - | 1H, Aromatic (Benzofuran) | [2][14] |

| 7.25 | d | 7.3 | 1H, Aromatic (Benzofuran) | [2][14] |

| 7.05 | s | - | 1H, H-3 (Benzofuran) | [2][14] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Source(s) |

| 155.9 | C-7a | [14] |

| 154.9 | C-2 | [14] |

| 130.5 | C-Phenyl | [14] |

| 129.2 | C-3a | [14] |

| 128.8 | C-Phenyl | [14] |

| 128.6 | C-Phenyl | [14] |

| 125.0 | C-Phenyl | [14] |

| 124.3 | C-5 | [14] |

| 122.9 | C-6 | [14] |

| 120.9 | C-4 | [14] |

| 111.2 | C-7 | [14] |

| 101.3 | C-3 | [14] |

IR and UV-Visible Spectroscopy

| Technique | Characteristic Peaks / λmax | Source(s) |

| IR Spectroscopy | Key absorptions are expected for C=C aromatic stretching (~1600-1450 cm⁻¹), C-O-C ether stretching (~1250-1050 cm⁻¹), and C-H aromatic bending. | [10] |

| UV-Vis Spectroscopy | λmax ≈ 327-335 nm (Calculated) | [15] |

Reactivity

The reactivity of this compound is characterized by the interplay between the electron-rich benzofuran ring system and the attached phenyl group.

-

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The regioselectivity is influenced by the directing effects of the fused benzene ring and the oxygen heteroatom.

-

Acylation: The C3 position can undergo acylation, such as in the Friedel-Crafts reaction, although this method can suffer from poor regioselectivity with certain substrates.[9]

-

Antioxidant Activity: Derivatives of this compound, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant and radical scavenging properties.[3][16] The mechanism often involves hydrogen atom transfer (HAT) from a phenolic hydroxyl group.[16]

Experimental Protocols

Synthesis via Intramolecular Wittig Reaction

This protocol describes a general method for synthesizing this compound derivatives based on an intramolecular Wittig reaction.[9]

Step 1: Preparation of 2-hydroxybenzyltriphenylphosphonium bromide

-

Combine 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh₃·HBr) (24.6 mmol) in a round-bottom flask.

-

Add acetonitrile (CH₃CN, 50 mL) as the solvent.

-

Stir the mixture under reflux for 2 hours.

-

After cooling, the resulting phosphonium salt is typically used directly in the next step.

Step 2: Cyclization to this compound

-

In a three-necked flask under a nitrogen atmosphere, add the 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) from the previous step.

-

Add a mixed solvent of toluene (30 mL) and triethylamine (Et₃N, 0.6 mL).

-

Add benzoyl chloride (3.33 mmol) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the precipitate (triphenylphosphine oxide) by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate (9:1) mixture to yield pure this compound.[9]

Protocol for NMR Spectroscopic Analysis

This protocol provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[17]

1. Sample Preparation

-

Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is a good solvent for moderately polar compounds.[17]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition

-

¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃.

-

Temperature: 298 K (standard room temperature).

-

Spectral Width (SW): ~16 ppm, centered around 5-6 ppm.

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

-

¹³C NMR Spectroscopy

-

Pulse Program: Proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30').[17]

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width (SW): ~220 ppm, to cover the full range of carbon chemical shifts.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds to ensure relaxation of quaternary carbons.

-

Number of Scans (NS): 1024 or more, as required for adequate signal-to-noise due to the low natural abundance of ¹³C.[17]

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidation of this compound derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound derivatives and selective binding activities on estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-benzofuran [webbook.nist.gov]

- 8. 2-Phenyl-benzofuran - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. sciforum.net [sciforum.net]

- 10. spectrabase.com [spectrabase.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound | 1839-72-1 [chemicalbook.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 15. physchemres.org [physchemres.org]

- 16. Antioxidation of this compound derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

Unveiling Nature's Arsenal: A Technical Guide to the Sources and Isolation of 2-Phenylbenzofuran Compounds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to illuminate the natural origins and intricate isolation methodologies of 2-phenylbenzofuran compounds. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a curated repository of information on this significant class of bioactive molecules. 2-Phenylbenzofurans, a group of naturally occurring heterocyclic compounds, have garnered considerable attention for their diverse pharmacological activities.

This compound and its derivatives are secondary metabolites found in a variety of plant species.[1] These compounds have been the subject of research for their potential as antioxidant drugs, in butyrylcholinesterase inhibition, and for the treatment of leishmaniasis.[1] This guide provides a detailed overview of their natural sources, experimental procedures for their extraction and purification, and quantitative data on their yields.

Natural Havens of 2-Phenylbenzofurans

This compound compounds are predominantly found in the plant kingdom, distributed across several families. Notable sources include:

-

Moraceae Family: Species such as Artocarpus pithecogallus and various mulberry species (Morus) are rich sources of these compounds.[1] For instance, the root bark of Morus alba has been a significant source for the isolation of various isoprenylated flavonoids and 2-arylbenzofurans.

-

Leguminosae Family: Various legumes have been identified as natural sources of 2-phenylbenzofurans.[1]

-

Eupomatiaceae Family: The eupomatenoids, a class of neolignans with a this compound core, were first isolated from Eupomatia laurina and Eupomatia bennettii.[2]

A Blueprint for Isolation: Experimental Protocols

The isolation of this compound compounds from their natural sources is a meticulous process involving extraction and chromatographic separation. The following sections detail the key experimental protocols.

General Extraction and Fractionation Workflow

The initial step in isolating 2-phenylbenzofurans involves the extraction from dried and powdered plant material. A general workflow is as follows:

Detailed Experimental Protocols

Extraction of 2-Arylbenzofurans from Artocarpus lakoocha Root Bark:

A detailed study on the root bark of Artocarpus lakoocha led to the isolation of three new prenylated 2-arylbenzofurans: artolakoochol, 4-hydroxyartolakoochol, and cycloartolakoochol.[3][4]

-

Extraction: 2.4 kg of air-dried and powdered root bark was successively extracted with ethyl acetate (EtOAc) and methanol (MeOH) (2 x 15 L, 2 days each) at room temperature. This yielded 111 g of EtOAc extract and 369 g of MeOH extract.[3]

-

Chromatography: The EtOAc extract was first subjected to vacuum-liquid chromatography on silica gel using an EtOAc-hexane gradient to yield several fractions.[3] Further separation of these fractions was performed using column chromatography over silica gel.

Isolation of Moracins from Elicited Hairy Root Cultures of Morus alba:

Elicitation of hairy root cultures of white mulberry (Morus alba) has been shown to enhance the production of 2-arylbenzofurans like moracin M and moracin C.[5]

-

Elicitation: Hairy root cultures were treated with a combination of cyclodextrin (CD), magnesium chloride (MgCl₂), and hydrogen peroxide (H₂O₂).[5]

-

Quantification: The accumulation of moracin M reached 7.82 ± 1.26 mg/g dry weight (DW) after 192 hours of elicitation. The yield of moracin C peaked at 1.82 ± 0.65 mg/g DW at 48 hours.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the yield of isolated this compound compounds from their natural sources.

| Compound | Natural Source | Plant Part | Yield | Reference |

| Moracin M | Morus alba (hairy root cultures) | Hairy Roots | 7.82 ± 1.26 mg/g DW | [5] |

| Moracin C | Morus alba (hairy root cultures) | Hairy Roots | 1.82 ± 0.65 mg/g DW | [5] |

| Artolakoochol | Artocarpus lakoocha | Root Bark | Not specified in abstract | [3][4] |

| 4-Hydroxyartolakoochol | Artocarpus lakoocha | Root Bark | Not specified in abstract | [3][4] |

| Cycloartolakoochol | Artocarpus lakoocha | Root Bark | Not specified in abstract | [3][4] |

Biosynthetic Pathway of Benzofuran Derivatives

The biosynthesis of the benzofuran skeleton in plants has been investigated, revealing a pathway that involves precursors from both the shikimate and the methylerythritol phosphate (MEP) or deoxyxylulose phosphate (DXP) pathways.

Studies on Tagetes patula have shown that the benzenoid ring and the acetoxy group of benzofuran derivatives are derived from phenylalanine.[6] The isopropylidene side chain and two carbon atoms of the furan ring originate from an isoprenoid building block, which is formed through the deoxyxylulose phosphate pathway.[6] The proposed biosynthesis proceeds via the prenylation of 4-hydroxyacetophenone with dimethylallyl diphosphate to form a prenyl-substituted intermediate, which then cyclizes to a dihydrobenzofuran and is further converted to the final benzofuran derivative.[6]

This technical guide provides a foundational understanding of the natural sources and isolation of this compound compounds, offering valuable insights for the scientific community to explore the full therapeutic potential of these remarkable natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. New 2-arylbenzofurans from the root bark of Artocarpus lakoocha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Phenylbenzofurans: A Technical Guide to Biological Activity Screening

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of novel 2-phenylbenzofuran analogues, a class of heterocyclic compounds demonstrating significant promise in drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, and its 2-phenyl substituted derivatives have garnered considerable attention for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these compounds, complete with experimental protocols and mechanistic insights.

Introduction to 2-Phenylbenzofurans

Benzofurans are heterocyclic compounds composed of a fused benzene and furan ring. The this compound core, in particular, is a key structural motif found in numerous natural products and synthetic molecules exhibiting a wide range of biological effects.[1][2] The versatility of this scaffold allows for a high degree of chemical modification, enabling the fine-tuning of its pharmacological properties and the development of analogues with enhanced potency and selectivity.

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties, acting through various mechanisms, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis.[2] In vitro cytotoxic activity has been evaluated against a panel of human cancer cell lines, with several analogues exhibiting potent inhibitory effects.

Data Presentation: In Vitro Cytotoxicity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 (Hepatocellular Carcinoma related) | 0.874 | [1] |

| 3-methylbenzofuran derivative (with p-methoxy group) | A549 (Lung Cancer) | 1.48 | [1] |

| Bromo derivative on the methyl at C3 | K562 (Leukemia) | 5 | [2] |

| Bromo derivative on the methyl at C3 | HL60 (Leukemia) | 0.1 | [2] |

| N-phenethyl carboxamide derivative | - | Similar to Doxorubicin (1.136 µM) | [2] |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | [3] |

| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | 0.73 | [3] |

| Benzofuran-2-carboxamide derivative 50g | HepG2 (Liver) | 5.74 | [3] |

| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 | [3] |

| 2-acetylbenzofuran hybrid 26 | EGFR kinase | 0.93 | [3] |

| Fluorinated benzofuran derivative 5 | Not Specified | 0.43 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of certain this compound analogues are attributed to their ability to inhibit key signaling pathways crucial for cancer cell proliferation and survival. Two such pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAS/RAF/MEK/ERK pathways.

Antimicrobial Activity

Several this compound derivatives have exhibited promising activity against a range of bacterial and fungal strains.[5][6] The antimicrobial potential of these compounds is an area of active research, with studies ongoing to elucidate their mechanisms of action and expand their spectrum of activity.

Data Presentation: Antimicrobial Activity of this compound Analogues

| Compound/Analogue | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [7] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [7] |

| Aza-benzofuran 1 | Escherichia coli | 25 | [7] |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [7] |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [7] |

| Pyridyl-benzofuran 28 | Antifungal | IC50 = 0.03 µM | [5] |

| Pyridyl-benzofuran 29 | Antifungal | IC50 = 0.035 µM | [5] |

Anti-inflammatory Activity

Certain this compound analogues have demonstrated significant anti-inflammatory effects.[1] These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).[7]

Data Presentation: Anti-inflammatory Activity of this compound Analogues

| Compound/Analogue | Assay | IC50 (µM) | Reference |

| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [7] |

| Aza-benzofuran 3 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [7] |

| Piperazine/benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 | [8] |

| Fluorinated Benzofuran 2 | Interleukin-6 | 1.2 | [9] |

| Fluorinated Benzofuran 2 | Prostaglandin E2 | 1.1 | [9] |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated, with some analogues showing notable radical scavenging activity.[10] The presence of hydroxyl groups on the phenyl ring is believed to contribute significantly to their antioxidant capacity.

Data Presentation: Antioxidant Activity of this compound Analogues

| Compound/Analogue | Assay | IC50 / rIC50 | Reference |

| Regiafuran A | DPPH | 1.9 µg/mL | [10] |

| Regiafuran B | DPPH | 2.4 µg/mL | [10] |

| 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (Methanol) | rIC50: 0.18 | [11][12] |

| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (Methanol) | rIC50: 0.28 | [11][12] |

| 3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (Methanol) | rIC50: 0.29 | [11][12] |

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

General Experimental Workflow

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Dilutions: A serial dilution of the this compound analogues is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reaction Mixture: A solution of the this compound analogue is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark for a specified period.

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[11]

Conclusion

Novel this compound analogues represent a promising and versatile class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new therapeutic agents in the fields of oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidation of this compound derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. iris.uniroma1.it [iris.uniroma1.it]

2-Phenylbenzofuran: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its widespread occurrence in natural products and its diverse range of biological activities.[1][2] This structural motif serves as a versatile building block for the synthesis of complex molecules with therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][3] This technical guide provides a comprehensive overview of the this compound core, its synthesis, key biological activities, and the experimental protocols utilized in its evaluation, offering a valuable resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of this compound derivatives can be achieved through several methodologies. A common approach involves the intramolecular Wittig reaction, which offers a straightforward and efficient route to the core structure.[4] Another prevalent method is the nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.[3]

A general synthetic workflow for producing this compound derivatives often starts with substituted 2-hydroxybenzaldehydes, which undergo a multi-step reaction sequence to yield the final 2-arylbenzofuran compounds.[5] For instance, the synthesis of this compound-7-ol involves refluxing a mixture of iodine and aluminum powder in acetonitrile, followed by the addition of the appropriate starting material and subsequent reaction monitoring by thin-layer chromatography (TLC).[5] The reaction mixture is then concentrated and washed with sodium bisulfite to remove excess iodine.[5]

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential in a multitude of therapeutic areas, owing to their ability to interact with various biological targets.

Anticancer Activity

The this compound core is a key feature in a number of compounds with potent anticancer properties.[6] These derivatives have been shown to target critical signaling pathways involved in tumor progression and proliferation.[3] Notably, they have been identified as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Pin1 is an enzyme that is overexpressed in many cancers and plays a crucial role in regulating oncogenic pathways.[3]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 | 0.874 | - | [3] |

Anti-Alzheimer's Disease Activity

Several 2-arylbenzofuran derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease.[5] These compounds have shown promising dual inhibitory activity against both cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and β-secretase (BACE1), key enzymes implicated in the pathology of Alzheimer's.[5][7] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of amyloid-β peptides, which form plaques in the brain.[5]

Table 2: Anti-Alzheimer's Disease Activity of 2-Arylbenzofuran Derivatives

| Compound | Target | IC50 (µmol·L⁻¹) | Reference |

| Compound 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | [5] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.085 ± 0.01 | [5] |

| Baicalein (Reference) | Acetylcholinesterase (AChE) | 0.404 ± 0.04 | [5] |

| Compound 20 | Butyrylcholinesterase (BuChE) | 16.450 ± 2.12 | [7] |

| Donepezil (Reference Drug) | Butyrylcholinesterase (BuChE) | 7.100 ± 0.23 | [7] |

| Baicalein (Reference) | Butyrylcholinesterase (BuChE) | 31.624 ± 0.01 | [7] |

| Compound 8 | β-secretase (BACE1) | Better than Baicalein | [5] |

| Compound 19 | β-secretase (BACE1) | Better than Baicalein | [5] |

| Compound 20 | β-secretase (BACE1) | 0.043 ± 0.01 | [5] |

| Baicalein (Reference) | β-secretase (BACE1) | 0.087 ± 0.03 | [5] |

Antimicrobial and Other Activities

The this compound scaffold is also a constituent of molecules with significant antimicrobial properties, exhibiting activity against a range of bacterial and fungal strains.[3] Furthermore, these derivatives have been investigated for their antioxidant and neuroprotective effects.[2][8] The broad spectrum of biological activities highlights the versatility of this core structure in medicinal chemistry.[2][9][10]

Key Signaling Pathways and Experimental Workflows

To better understand the biological mechanisms and the experimental processes involved in the evaluation of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Caption: Pin1 Regulation of Oncogenic Pathways.

Caption: Workflow for Anti-Alzheimer's Drug Discovery.

Experimental Protocols

General Method for Synthesis of 2-Arylbenzofuran Derivatives

This protocol is exemplified by the synthesis of this compound-7-ol.[5]

-

Reaction Setup: To a three-necked reaction flask, add 150 ml of acetonitrile, iodine (1.27 g, 5 mmol), and aluminum powder (0.50 g, 18.5 mmol).

-

Initial Reflux: Reflux the mixture for 3 hours.

-

Addition of Starting Material: Cool the reaction to room temperature and add 0.56 g (2.5 mmol) of the starting compound (e.g., a substituted 2-hydroxybenzaldehyde derivative).

-

Second Reflux and Monitoring: Heat the mixture to reflux. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete after 24 hours.

-

Work-up: Concentrate the reaction solution. Wash the concentrated solution with 5% sodium bisulfite to remove any excess iodine.

In Vitro BACE1 Inhibitory Activity Assay

This protocol outlines the general procedure for evaluating the BACE1 inhibitory activity of synthesized compounds.[5]

-

Assay Kit: Utilize a commercially available BACE1 activity assay kit.

-

Compound Preparation: Prepare stock solutions of the test compounds, a positive control (e.g., baicalein), and a negative control.

-

Assay Procedure: Follow the manufacturer's instructions for the assay kit. This typically involves incubating the enzyme (BACE1) with the test compounds followed by the addition of a fluorogenic substrate.

-

Data Measurement: Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro Cholinesterase Inhibition Assay

This protocol describes the method for assessing the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]

-

Reagents and Buffers: Prepare phosphate buffer, solutions of AChE and BuChE, the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB. Incubate the mixture.

-

Initiation of Reaction: Add the respective substrate (ATCI for AChE, BTCI for BuChE) to start the reaction.

-

Data Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Conclusion

The this compound core represents a highly valuable and privileged scaffold in the field of drug discovery. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of this compound-based compounds in addressing unmet medical needs in oncology, neurodegenerative diseases, and beyond. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. medcraveonline.com [medcraveonline.com]

A Technical Guide to the Anticancer Properties of 2-Phenylbenzofuran Derivatives

Introduction

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Among these, 2-phenylbenzofuran derivatives have garnered significant attention as a promising class of compounds with potent anticancer activity.[3][4] These synthetic and naturally occurring molecules have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action.[3][5] This technical guide provides a comprehensive overview of the current research on the anticancer properties of this compound derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects by modulating various cellular processes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.

-

Inhibition of Tubulin Polymerization: Certain this compound derivatives have been shown to inhibit tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and subsequent induction of apoptosis.[3]

-

Kinase Inhibition: A primary mechanism of action for many of these derivatives is the inhibition of protein kinases that are often dysregulated in cancer.[1]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[6] Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2.[6]

-

Pin1 Inhibition: Some this compound scaffolds are effective inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme that plays an oncogenic role in several human cancers, including hepatocellular carcinoma (HCC).[3][7] For instance, 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity and inhibitory activity against Pin1.[3][7]

-

EGFR Inhibition: One derivative, a 2-acetylbenzofuran hybrid, exhibited remarkable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[3]

-

Aurora B Kinase Inhibition: A specific small-molecule benzofuran derivative was identified as a selective inhibitor of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancer cells.[8]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies have revealed that various benzofuran derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, commonly at the G2/M phase.[3][8]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway: A benzene-sulfonamide-based benzofuran derivative was designed to inhibit the HIF-1 pathway, which is involved in the carcinogenesis of tumors, including those with mutated or null p53.[9]

Structure-Activity Relationship (SAR)

The anticancer potency and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the benzofuran core and the phenyl ring.[6][7]

-

Substitutions at the C-2 Position: SAR studies have indicated that substitutions at the C-2 position, such as with ester or other heterocyclic rings, are often crucial for the cytotoxic activity of the compounds.[9][10]

-

Influence of Halogenation: The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity.[9] The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity.[11]

-

Role of Specific Moieties: The addition of certain functional groups can significantly enhance antiproliferative activity. For example, the presence of an N-phenethyl carboxamide group was found to substantially boost anticancer effects.[9][10] Similarly, hybrid molecules, such as those combining the 2-benzoyl benzofuran scaffold with an N-aryl piperazine linker, are considered to be highly active.[9]

Below is a diagram illustrating the key structural-activity relationships for the this compound scaffold.

Caption: Key modification sites on the this compound scaffold and their general impact on anticancer activity.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various this compound derivatives against different cancer cell lines and protein targets, providing a comparative view of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 7-Methyl-2-phenylbenzofuran | K562 (Leukemia) | 5 | [4] |

| 7-Methyl-2-phenylbenzofuran | HL60 (Leukemia) | 0.1 | [4] |

| 3-Methylbenzofuran derivative (p-methoxy) | A549 (Lung Cancer) | 1.48 | [3][4] |

| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 | [12] |

| Benzofuran derivative 12 | HeLa (Cervical Cancer) | 1.06 | [12] |

| Bromo derivative 14c | HCT-116 (Colon Cancer) | 3.27 | [12][4] |

| Benzofuran-2-carboxamide 50g | HCT-116 (Colon Cancer) | 0.87 | [3] |

| Benzofuran-2-carboxamide 50g | HeLa (Cervical Cancer) | 0.73 | [3] |

| Benzofuran-2-carboxamide 50g | A549 (Lung Cancer) | 0.57 | [3] |

Table 2: Inhibitory Activity of this compound Derivatives against Protein Targets

| Compound/Derivative | Protein Target | IC₅₀ (µM) | Reference(s) |

| 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | Pin1 | 0.874 | [3][4][7] |

| 2-Acetylbenzofuran hybrid 26 | EGFR Kinase | 0.93 | [3] |

| Amiloride-benzofuran derivative 5 | uPA | 0.43 | [9][10] |

Experimental Protocols

To ensure the reproducibility and validation of the reported data, detailed methodologies for key experiments are provided below.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and metabolic activity.[4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 564 nm).[4] The IC₅₀ value is then calculated from the dose-response curve.

The general workflow for this assay is visualized below.

Caption: A standard experimental workflow for the MTT cytotoxicity assay.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[6]

-

Reaction Setup: The assay is performed in a 96-well plate.[6] The reaction mixture contains recombinant human VEGFR-2 enzyme, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.[6]

-

Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).[6]

-

Detection: The amount of phosphorylated substrate is quantified.[6] This can be achieved through various methods, such as an ELISA using an anti-phosphotyrosine antibody or by measuring ATP depletion with a luminescent assay.[6] The inhibitory activity is determined by comparing the signal from wells with the test compound to control wells.

The VEGFR-2 signaling pathway, a target for some of these derivatives, is illustrated below.

Caption: Simplified diagram of VEGFR-2 signaling and the point of inhibition by this compound derivatives.

General Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile building block for creating a library of derivatives.[1] Key reactive sites for functionalization include the 2-methyl group (if present), the electron-rich benzofuran ring, and the C3-phenyl group.[1]

-

Starting Material: A common starting point is a substituted phenol and a phenyl-substituted α-haloketone.

-

Cyclization: The synthesis often involves an O-alkylation of the phenol with the α-haloketone, followed by an acid-catalyzed intramolecular cyclization (e.g., Perkin or related reactions) to form the benzofuran ring.

-

Functionalization:

-

Oxidation: A methyl group at the C-2 position can be oxidized to an aldehyde or a carboxylic acid, which are versatile handles for creating amides and esters.[1]

-

Halogenation: Radical halogenation (e.g., bromination) of a C-2 methyl group yields a reactive intermediate that allows for the introduction of various nucleophiles.[1]

-

Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl groups onto the benzofuran core, creating hybrid molecules.[9][10]

-

This compound derivatives represent a highly promising class of compounds in the development of novel anticancer agents.[3][4] Their ability to target multiple key oncogenic pathways, including tubulin polymerization, protein kinases like VEGFR-2 and Pin1, and cell cycle machinery, underscores their therapeutic potential.[3][6] The extensive structure-activity relationship studies have provided a roadmap for medicinal chemists to design and synthesize new derivatives with enhanced potency and selectivity.[2][13] Future research should continue to explore the synthesis of novel hybrids, investigate their in vivo efficacy in relevant animal models, and further elucidate their detailed molecular mechanisms to advance these promising scaffolds toward clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The Sonogashira coupling reaction, a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has emerged as a highly effective strategy for the synthesis of substituted benzofurans. This application note provides a detailed protocol for the synthesis of 2-phenylbenzofuran utilizing a palladium and copper co-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.

The described methodology offers a versatile and efficient route to 2-arylbenzofurans, tolerating a range of functional groups.[1] This one-pot procedure minimizes intermediate isolation steps, thereby improving overall efficiency and yield.[2][3]

Reaction Principle

The synthesis of this compound via this protocol involves a tandem Sonogashira coupling and cyclization reaction. The process begins with the palladium-catalyzed coupling of a 2-halophenol (typically 2-iodophenol) with phenylacetylene. The resulting 2-(phenylethynyl)phenol intermediate then undergoes an intramolecular 5-exo-dig cyclization to afford the desired this compound product. The reaction is co-catalyzed by a copper(I) salt, which facilitates the formation of a copper(I) acetylide intermediate, enhancing the reaction rate.[4][5]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 2-substituted benzofurans.[2][6] Researchers should note that optimization of reaction conditions may be necessary for specific substrates or scales.

Materials:

-

2-Iodophenol

-

Phenylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add 2-iodophenol (1.0 mmol, 1.0 eq) and anhydrous solvent (5 mL).

-

To the stirred solution, add triethylamine (3.0 mmol, 3.0 eq) followed by phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (typically 2-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the Sonogashira coupling-cyclization synthesis of 2-arylbenzofurans, providing a basis for comparison and optimization.

| Starting Material (Aryl Halide) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 85 | Adapted from[2] |

| 2-Iodophenol | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 | 6 | 78 | Adapted from[6] |

| 2-Bromophenol | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100 | 12 | 72 | General Conditions |

| 2-Iodophenol | Ethyl Propiolate | PdCl₂(dppf) / CuI | Et₃N | Toluene | 70 | 5 | 88 | General Conditions |

Visualizing the Workflow

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol for this compound synthesis.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Experimental workflow for this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for MTT Assay with 2-Phenylbenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of 2-phenylbenzofuran compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method for quantifying viable cells by measuring the metabolic activity of mitochondrial dehydrogenases.

Principle of the MTT Assay